molecular formula C5H9NO2S B2692406 (4R)-4-Mercapto-L-proline CAS No. 1067274-85-4

(4R)-4-Mercapto-L-proline

Cat. No.: B2692406
CAS No.: 1067274-85-4
M. Wt: 147.19
InChI Key: OYNANFOWNSGDJL-DMTCNVIQSA-N
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Description

(4R)-4-Mercapto-L-proline is a chiral amino acid derivative characterized by the presence of a thiol group (-SH) at the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Mercapto-L-proline typically involves the following steps:

    Starting Material: The synthesis begins with L-proline as the starting material.

    Thiol Group Introduction: The thiol group is introduced at the fourth carbon through a series of chemical reactions, including protection and deprotection steps to ensure the selective introduction of the thiol group.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Mercapto-L-proline undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-Mercapto-L-proline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its role in enzyme inhibition and protein modification.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development and as an antioxidant.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (4R)-4-Mercapto-L-proline involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: Another thiol-containing amino acid with similar redox properties.

    L-Proline: The parent compound without the thiol group.

    (4S)-4-Mercapto-L-proline: The enantiomer of (4R)-4-Mercapto-L-proline.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNANFOWNSGDJL-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067274-85-4
Record name (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid
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